![molecular formula C11H11Cl2N B14397053 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride CAS No. 90012-75-2](/img/structure/B14397053.png)
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride is a chemical compound with the molecular formula C11H10ClN·ClH and a molecular weight of 228.118 g/mol . This compound is primarily used in industrial applications and is known for its unique chemical structure, which includes a cyclohepta[c]pyrrole ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction is carried out under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrroles.
科学的研究の応用
6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dimethylcyclohepta[c]pyrrole: Lacks the chlorine atom, leading to different reactivity and properties.
6-Bromo-1,3-dimethylcyclohepta[c]pyrrole: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.
1,3-Dimethyl-6-aminocyclohepta[c]pyrrole: Contains an amino group, leading to different chemical and biological properties.
Uniqueness
This compound’s specific structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes .
特性
CAS番号 |
90012-75-2 |
|---|---|
分子式 |
C11H11Cl2N |
分子量 |
228.11 g/mol |
IUPAC名 |
6-chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c1-7-10-5-3-9(12)4-6-11(10)8(2)13-7;/h3-6H,1-2H3;1H |
InChIキー |
RXIXPMLHKIBALU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC=C2C(=N1)C)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


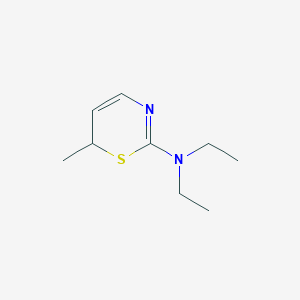
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
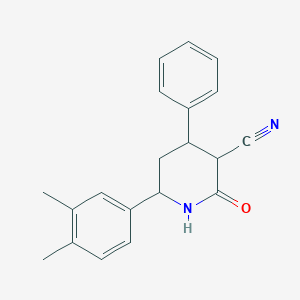


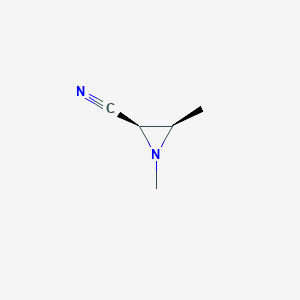
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
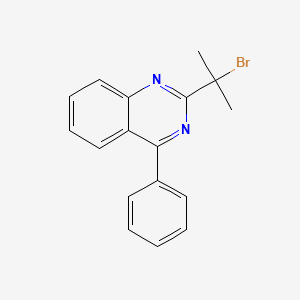
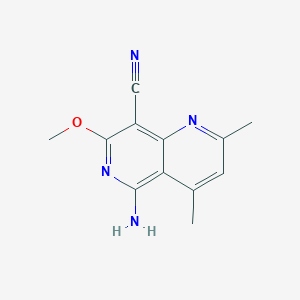
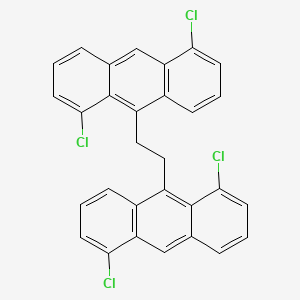
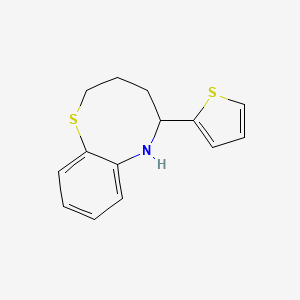
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
